N-(3-fluoro-4-morpholinophenyl)-2-thiophenecarboxamide
Overview
Description
N-(3-fluoro-4-morpholinophenyl)-2-thiophenecarboxamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholine ring, a fluorine atom, and a thiophene carboxamide group, which contribute to its distinctive properties and reactivity.
Mechanism of Action
Target of Action
The compound, also known as “N-(3-fluoro-4-morpholin-4-ylphenyl)thiophene-2-carboxamide”, is a synthetic antibiotic used for the treatment of serious infections caused by gram-positive bacteria that are resistant to other antibiotics . It is active against most Gram-positive bacteria that cause disease, including streptococci, vancomycin-resistant enterococci (VRE), and methicillin-resistant Staphylococcus aureus (MRSA) . The primary target of this compound is the bacterial 23S ribosomal RNA of the 50S subunit .
Mode of Action
The compound exerts its antibacterial effects by interfering with bacterial protein translation . It binds to a site on the bacterial 23S ribosomal RNA of the 50S subunit and prevents the formation of a functional 70S initiation complex, which is essential for bacterial reproduction . This inhibition of protein synthesis results in the bacteriostatic effect against both enterococci and staphylococci and bactericidal effect against most isolates of streptococci .
Biochemical Pathways
The compound’s interaction with the 23S ribosomal RNA affects the protein synthesis pathway in bacteria. By preventing the formation of the 70S initiation complex, it disrupts the process of translation, one of the key steps in the central dogma of molecular biology. This disruption affects the ability of the bacteria to produce essential proteins, leading to inhibition of bacterial growth and reproduction .
Pharmacokinetics
The metabolism and excretion pathways would likely involve hepatic metabolism and renal excretion, common routes for many antibiotics .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth and reproduction. By binding to the 23S ribosomal RNA and preventing the formation of the 70S initiation complex, it inhibits protein synthesis, which is essential for bacterial growth and reproduction . This leads to a bacteriostatic effect against enterococci and staphylococci and a bactericidal effect against most isolates of streptococci .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoro-4-morpholinophenyl)-2-thiophenecarboxamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as triethylamine (TEA) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process might include the use of automated reactors and continuous flow systems to enhance efficiency and scalability. The choice of reagents and conditions is crucial to minimize by-products and ensure the desired product’s consistency .
Chemical Reactions Analysis
Types of Reactions
N-(3-fluoro-4-morpholinophenyl)-2-thiophenecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.
Substitution: The fluorine atom and morpholine ring can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
3-fluoro-4-morpholinoaniline: An important intermediate in the synthesis of various pharmaceuticals, including linezolid.
(S)-N-(3-((3-fluoro-4-morpholinophenyl)amino)-2-hydroxypropyl)acetamide: Another compound with similar structural features, used in antibacterial research.
Uniqueness
N-(3-fluoro-4-morpholinophenyl)-2-thiophenecarboxamide stands out due to its unique combination of a thiophene carboxamide group with a fluorinated morpholine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-(3-fluoro-4-morpholin-4-ylphenyl)thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O2S/c16-12-10-11(17-15(19)14-2-1-9-21-14)3-4-13(12)18-5-7-20-8-6-18/h1-4,9-10H,5-8H2,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUTFOWHXHOWGNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CS3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001329891 | |
Record name | N-(3-fluoro-4-morpholin-4-ylphenyl)thiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001329891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
17 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID50085826 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
478079-71-9 | |
Record name | N-(3-fluoro-4-morpholin-4-ylphenyl)thiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001329891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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